7-(2-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(2-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a 2-chlorophenyl substituent at position 7 and a 3,4-dimethoxyphenyl group at position 4. The dihydro structure at positions 4 and 7 introduces partial saturation, enhancing conformational flexibility compared to fully aromatic analogs . Triazolopyrimidines are known for diverse biological activities, including antimicrobial, antiviral, and kinase inhibition properties . The electron-withdrawing chlorine and electron-donating methoxy groups in this compound may synergistically modulate electronic properties, solubility, and target binding .
Properties
Molecular Formula |
C19H17ClN4O2 |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
7-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H17ClN4O2/c1-25-17-8-7-12(9-18(17)26-2)15-10-16(13-5-3-4-6-14(13)20)24-19(23-15)21-11-22-24/h3-11,16H,1-2H3,(H,21,22,23) |
InChI Key |
QWYPOOHEAOHPHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=CC=C4Cl)OC |
Origin of Product |
United States |
Biological Activity
The compound 7-(2-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is part of the triazolopyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
This compound features a triazolopyrimidine core with two distinct aromatic substituents: a chlorophenyl group and a dimethoxyphenyl group. The presence of these functional groups contributes to its unique pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazolopyrimidine derivatives. For instance, compounds within this class have shown potent activity against various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, the compound has demonstrated significant cytotoxicity against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Cell Cycle Progression : It has been reported to induce G0/G1 phase arrest in cancer cells, preventing further proliferation .
- Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .
- DNA Interaction : Evidence suggests that triazolopyrimidines can intercalate into DNA, disrupting replication and transcription processes .
Antimicrobial Activity
In addition to anticancer effects, this compound has also exhibited antimicrobial properties . Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes and inhibit biofilm formation has been particularly noted .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazolopyrimidine derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the phenyl rings enhances biological activity by improving binding affinity to target enzymes .
- Dimethoxy Substitution : The dimethoxy group plays a significant role in modulating the lipophilicity and overall bioavailability of the compound .
Data Summary Table
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against MDA-MB-231 | |
| Induces apoptosis | ||
| G0/G1 phase arrest | ||
| Antimicrobial | Effective against MRSA | |
| Inhibits biofilm formation |
Case Studies
- Anticancer Study : A recent investigation evaluated the effects of 7-(2-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine on various cancer cell lines. Results indicated a strong inhibition of cell growth at concentrations as low as 10 µM in MDA-MB-231 cells, with significant induction of apoptosis confirmed through flow cytometry assays .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL against MRSA strains, indicating potential for therapeutic use in treating resistant infections .
Scientific Research Applications
The compound has been investigated for various biological activities, primarily in the fields of oncology and anti-inflammatory therapies. Its structure allows for interactions with multiple biological targets.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity against several cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.
- Mechanism of Action : The anticancer effects are believed to result from the compound's ability to interfere with cell cycle progression and promote programmed cell death.
- Case Study : A study demonstrated that derivatives of this compound showed significant cytotoxicity against leukemia cells, suggesting its potential as a lead compound for developing new anticancer agents.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in reducing inflammation.
- Mechanism of Action : It may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.
- Case Study : In vitro studies indicated a reduction in inflammatory markers in cells treated with this compound, highlighting its potential for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. The following table summarizes key findings related to substituent modifications:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Chlorophenyl | Enhanced interaction with target receptors |
| 3 | Dimethoxyphenyl | Increased selectivity for cancer cells |
| 5 | Methyl | Improved metabolic stability |
These modifications can significantly influence the biological activity and pharmacokinetic properties of the compound.
Pharmacological Effects
The pharmacological effects of 7-(2-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine extend beyond anticancer and anti-inflammatory activities:
- CYP450 Interaction : The compound may interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction could lead to significant drug-drug interactions.
- Neuroprotective Effects : Emerging studies suggest potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula C19H16ClN4O2.
Key Differences and Implications
Substituent Position and Electronic Effects: The 2-chlorophenyl group in the target compound may induce steric hindrance and alter π-π stacking compared to 4-chlorophenyl analogs (e.g., ). This positional difference could impact binding to hydrophobic pockets in biological targets. In contrast, 4-methylphenyl () or unsubstituted phenyl groups () lack such polarity.
Biological Activity: Compounds with methoxy or dimethylamino substituents (e.g., ) often exhibit improved pharmacokinetic profiles due to increased solubility and membrane permeability. The target compound’s dimethoxy groups may similarly enhance bioavailability compared to non-polar analogs. Antimicrobial activity in triazolopyrimidines correlates with substituent electronegativity; chlorine and methoxy groups may synergistically disrupt microbial membranes or enzymes .
Synthetic Accessibility: The target compound could be synthesized via green chemistry protocols (e.g., water/ethanol solvents and recyclable additives like 4,4’-trimethylenedipiperidine ), reducing toxicity and waste compared to traditional POCl3-mediated routes .
Research Findings and Data
Physicochemical Properties
Preparation Methods
Three-Component Reaction Framework
The most efficient route involves a one-pot reaction of 5-amino-1-phenyl-1H-1,2,4-triazole , 3,4-dimethoxybenzaldehyde , and 2-chlorophenylacetaldehyde under acidic or basic conditions. This method, adapted from studies on analogous triazolopyrimidines, achieves cyclization via Knoevenagel condensation followed by intramolecular cyclization.
Procedure:
-
Reagents :
-
5-Amino-1-phenyl-1H-1,2,4-triazole (1.0 equiv)
-
3,4-Dimethoxybenzaldehyde (1.2 equiv)
-
2-Chlorophenylacetaldehyde (1.2 equiv)
-
Catalyst: 20 mol% NaOH or p-toluenesulfonic acid (PTSA)
-
Solvent: Ethanol or ethyl acetate
-
-
Conditions :
Outcomes:
Mechanistic Insight :
The reaction proceeds through:
-
Formation of an arylidene intermediate via Knoevenagel condensation.
-
Michael addition of the aminotriazole to the α,β-unsaturated carbonyl.
Cyclocondensation of Preformed Intermediates
Stepwise Synthesis via Thiourea Intermediate
A patent by Dow Agrosciences (ZA200605472B) describes a two-step process for triazolopyrimidines, adaptable to the target compound:
Step 1: Thiourea Formation
Step 2: Cyclization with Hydroxylamine
Outcomes:
Post-Functionalization of Triazolopyrimidine Scaffolds
Suzuki-Miyaura Coupling for Aryl Substituents
Aryl halide-functionalized triazolopyrimidines can undergo cross-coupling to introduce the 2-chlorophenyl and 3,4-dimethoxyphenyl groups. This method is ideal for late-stage diversification.
Procedure:
Outcomes:
-
Yield : 70–75% (isolated).
-
Limitation : Requires pre-functionalized intermediates.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| One-Pot Multicomponent | 65–78 | >95 | Moderate | High |
| Cyclocondensation | 89–91 | >98 | High | Moderate |
| Suzuki Coupling | 70–75 | >90 | Low | Low |
Key Observations :
-
The one-pot method balances yield and cost but requires optimization for electron-deficient aldehydes.
-
Cyclocondensation offers high purity and scalability, ideal for industrial applications.
-
Suzuki coupling is less practical due to multiple steps and palladium costs.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
The position of the 2-chlorophenyl and 3,4-dimethoxyphenyl groups is controlled by:
Q & A
Q. What are the standard synthetic routes for preparing this triazolopyrimidine derivative?
The compound is synthesized via multi-step reactions starting from precursors like 5-amino-1,2,4-triazoles, aromatic aldehydes, and β-keto esters. A typical protocol involves cyclocondensation under acidic or catalytic conditions. For example, trifluoroacetic acid (TFA) or APTS (3-Aminopropyltriethoxysilane) in ethanol can catalyze triazole-pyrimidine ring formation . Solvent systems (e.g., ethanol/water mixtures) and reaction temperatures (reflux conditions) are critical for yield optimization .
Q. Which spectroscopic techniques are used to confirm its structural integrity?
- NMR Spectroscopy : - and -NMR identify substituent positions (e.g., 2-chlorophenyl and 3,4-dimethoxyphenyl groups) through chemical shifts and coupling patterns .
- X-ray Crystallography : Resolves stereochemistry and confirms the fused triazole-pyrimidine core. For instance, Cremer & Pople puckering analysis quantifies ring conformations (e.g., envelope vs. planar) .
Q. How do substituents influence the compound’s physicochemical properties?
- The 2-chlorophenyl group enhances lipophilicity, affecting membrane permeability.
- 3,4-Dimethoxyphenyl improves solubility via hydrogen bonding and π-π stacking interactions .
- Substituent electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OCH) modulate reactivity in further functionalization .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during synthesis?
- Catalyst Screening : Replace toxic agents like TMDP with safer alternatives (e.g., APTS) to improve safety without compromising efficiency .
- Purification Methods : Use column chromatography with gradient elution (e.g., EtOAc/light petroleum) or recrystallization from ethanol to isolate high-purity crystals .
- Green Chemistry : Adopt continuous flow reactors to enhance scalability and reduce solvent waste .
Q. How to resolve contradictions in reported biological activity data?
- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, concentration ranges).
- Structural Verification : Confirm batch-to-batch consistency using HPLC and mass spectrometry to rule out impurities .
- Meta-Analysis : Compare data across studies while accounting for variables like solvent carriers (DMSO vs. saline) .
Q. What computational methods predict binding interactions with biological targets?
- Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., MDM2-p53 interface) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over nanosecond timescales .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with activity trends .
Q. How does stereochemistry at the 4,7-dihydro positions affect pharmacological activity?
- Chiral Resolution : Separate enantiomers using chiral HPLC or asymmetric synthesis.
- Biological Testing : Compare IC values of individual enantiomers against racemic mixtures to identify active conformers .
Q. What challenges arise in scaling up synthesis under green chemistry principles?
- Solvent Selection : Replace high-boiling solvents (DMF) with ethanol/water mixtures to reduce energy consumption .
- Waste Management : Implement catalytic recycling (e.g., APTS recovery) to minimize hazardous byproducts .
- Process Monitoring : Use in-line FTIR or Raman spectroscopy to track reaction progress in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
